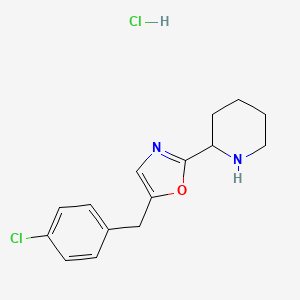
5-(4-Chlorobenzyl)-2-(piperidin-2-yl)oxazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorobenzyl)-2-(piperidin-2-yl)oxazole hydrochloride is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzyl)-2-(piperidin-2-yl)oxazole hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Chlorobenzyl Group Addition: The chlorobenzyl group is often added through Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the oxazole ring or the chlorobenzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially involving the chlorobenzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorobenzyl)-2-(piperidin-2-yl)oxazole hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Chlorobenzyl)-2-(piperidin-2-yl)thiazole hydrochloride
- 5-(4-Chlorobenzyl)-2-(piperidin-2-yl)imidazole hydrochloride
- 5-(4-Chlorobenzyl)-2-(piperidin-2-yl)pyrazole hydrochloride
Uniqueness
5-(4-Chlorobenzyl)-2-(piperidin-2-yl)oxazole hydrochloride is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties compared to similar compounds with thiazole, imidazole, or pyrazole rings.
Propriétés
Formule moléculaire |
C15H18Cl2N2O |
|---|---|
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
5-[(4-chlorophenyl)methyl]-2-piperidin-2-yl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C15H17ClN2O.ClH/c16-12-6-4-11(5-7-12)9-13-10-18-15(19-13)14-3-1-2-8-17-14;/h4-7,10,14,17H,1-3,8-9H2;1H |
Clé InChI |
DHPNWZVKWKTWQM-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=NC=C(O2)CC3=CC=C(C=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















